REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:14][C:13]([NH:15][C:16]([N:18]3[CH:22]=[CH:21]N=C3)=[O:17])=[N:12][C:11]=2[CH3:23])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].C(N(CC)CC)C.NCC[C:34]([NH:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35].O>CN(C)C=O>[C:1]([C:4]1[CH:5]=[CH:6][C:7]([C:10]2[S:14][C:13]([NH:15][C:16](=[O:17])[NH:18][CH2:22][CH2:21][C:34]([NH:36][C:37]([CH3:40])([CH3:39])[CH3:38])=[O:35])=[N:12][C:11]=2[CH3:23])=[CH:8][CH:9]=1)(=[O:3])[CH3:2]
|
Name
|
Imidazole-1-carboxylic acid [5-(4-acetyl-phenyl)-4-methyl-thiazol-2-yl]-amide
|
Quantity
|
0.455 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)C1=C(N=C(S1)NC(=O)N1C=NC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.266 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)NC(C)(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting suspension filtered
|
Type
|
WASH
|
Details
|
The solid is washed with water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)C1=C(N=C(S1)NC(NCCC(=O)NC(C)(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |